Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a benzylidene moiety, and a piperidine ring with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate typically involves the condensation of a piperidine derivative with a benzylidene compound under specific reaction conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and advanced purification techniques ensures the consistent production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzylidene derivatives .
Scientific Research Applications
Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate: shares structural similarities with other piperidine derivatives and benzylidene compounds.
Tetrahydropyridine derivatives: These compounds also contain a piperidine ring and exhibit similar chemical reactivity.
Benzylidene derivatives: Compounds with a benzylidene moiety can undergo similar substitution reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3Z)-3-benzylidene-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMMMXHYLRYNMN-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CC2=CC=CC=C2)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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